
1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a hydroxyethoxyethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol typically involves the reaction of trifluoroacetone with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethoxyethylamino moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar chemical properties.
1,1,1-Trifluoro-3-methylbutan-2-one: Another fluorinated compound with a different functional group arrangement.
1,1,1-Trifluoro-2,4-hexanedione: A diketone with trifluoromethyl groups.
Uniqueness
1,1,1-Trifluoro-3-((2-(2-hydroxyethoxy)ethyl)amino)propan-2-ol is unique due to its combination of trifluoromethyl groups and a hydroxyethoxyethylamino moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14F3NO3 |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[2-(2-hydroxyethoxy)ethylamino]propan-2-ol |
InChI |
InChI=1S/C7H14F3NO3/c8-7(9,10)6(13)5-11-1-3-14-4-2-12/h6,11-13H,1-5H2 |
InChI Key |
ZNFLXMCXOCYBRD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)NCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12981041.png)
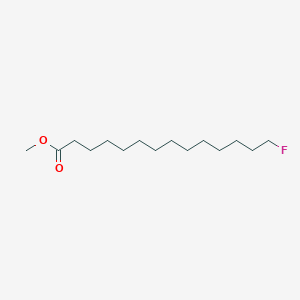
![1-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12981048.png)
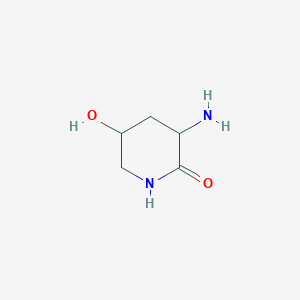
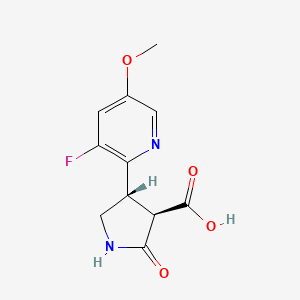
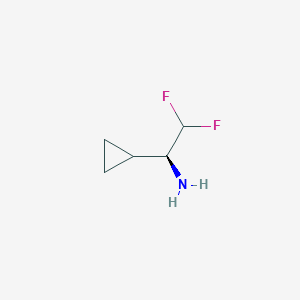
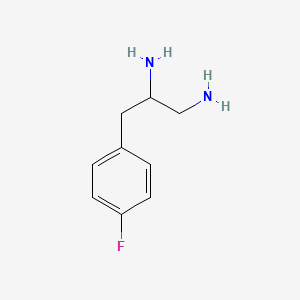
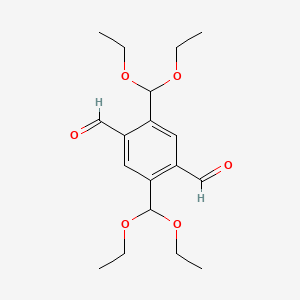
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12981093.png)
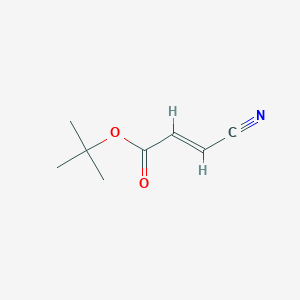

![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B12981107.png)
![6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B12981112.png)
